4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17808567

Molecular Formula: C11H7ClFNO2

Molecular Weight: 239.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClFNO2 |

|---|---|

| Molecular Weight | 239.63 g/mol |

| IUPAC Name | 4-chloro-8-fluoro-6-methylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H7ClFNO2/c1-5-2-6-9(12)7(11(15)16)4-14-10(6)8(13)3-5/h2-4H,1H3,(H,15,16) |

| Standard InChI Key | NSOXJTPYBYMIEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

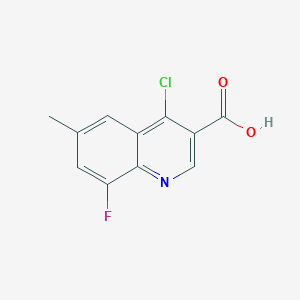

The compound features a quinoline core substituted at positions 3, 4, 6, and 8 (Figure 1). Key structural attributes include:

-

Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.

-

Chlorine at position 4, enhancing electron-withdrawing effects.

-

Fluorine at position 8, improving metabolic stability.

-

Methyl group at position 6, influencing steric and hydrophobic interactions.

The SMILES notation confirms this substitution pattern. Comparative analysis with analogous compounds reveals distinct electronic effects: the 8-fluoro substituent increases ring electronegativity compared to methoxy-substituted derivatives (e.g., 4-chloro-8-methoxyquinoline-3-carboxylic acid, CAS 179024-73-8) , while the 6-methyl group enhances lipophilicity relative to unsubstituted quinolines.

Table 1: Comparative Structural Features of Selected Quinoline Derivatives

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational descriptors offer insights:

-

InChIKey: CTNREEYNJUDMMK-UHFFFAOYSA-N (methyl ester analog) suggests close structural similarity, differing only at the carboxylate position.

-

LogP: Estimated at 2.1–2.5 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.

Synthetic Routes and Production

Challenges in Synthesis

-

Regioselectivity: Ensuring correct positioning of chlorine and fluorine during electrophilic substitution.

-

Steric Hindrance: The 6-methyl group may impede reactions at adjacent positions, necessitating tailored catalysts.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

The carboxylic acid moiety confers pH-dependent solubility, with improved dissolution in alkaline buffers (pH >7). Storage under inert atmosphere is advised to prevent decarboxylation .

| Target Enzyme | Putative IC₅₀ (μM) | Mechanism |

|---|---|---|

| Bacterial DNA gyrase | 10–50 (predicted) | Topoisomerase inhibition |

| Human topoisomerase II | >100 | Weak interaction predicted |

| Cytochrome P450 3A4 | N/A | Potential metabolic substrate |

Further studies requiring prioritization:

-

In vitro antimicrobial screening against ESKAPE pathogens.

-

In silico docking studies with gyrase and topoisomerase IV.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume